molecular formula C12H13N5S B12939737 9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine CAS No. 37154-81-7

9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine

Cat. No.: B12939737
CAS No.: 37154-81-7
M. Wt: 259.33 g/mol
InChI Key: HCNZRXFJOIZENL-UHFFFAOYSA-N
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Description

9-(2,5-Dimethyl-1h-pyrrol-1-yl)-6-(methylsulfanyl)-9h-purine is a synthetically modified purine derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2,5-dimethylpyrrole substituent and a methylsulfanyl (methylthio) group, which are key to its physicochemical properties and potential interactions with biological targets. Purine derivatives are fundamental scaffolds in pharmacology, often serving as core structures for developing therapeutic agents due to their resemblance to endogenous nucleotides. The specific substitution pattern on this purine core suggests potential for diverse biological activity. Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules. Scientific literature indicates that heterocyclic compounds containing pyrrole rings, such as the one present in this molecule, are prevalent in the design of pharmacologically active agents. Furthermore, purines and their analogs are extensively studied for their interactions with various enzymes and cellular receptors, including G protein-coupled receptors (GPCRs), which are major targets for a wide array of drugs. This product, this compound, is provided For Research Use Only. It is strictly intended for laboratory research and analysis in a controlled setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

CAS No.

37154-81-7

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

9-(2,5-dimethylpyrrol-1-yl)-6-methylsulfanylpurine

InChI

InChI=1S/C12H13N5S/c1-8-4-5-9(2)17(8)16-7-15-10-11(16)13-6-14-12(10)18-3/h4-7H,1-3H3

InChI Key

HCNZRXFJOIZENL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C2N=CN=C3SC)C

Origin of Product

United States

Preparation Methods

General Procedure

  • Starting Material Preparation :

    • The purine derivative is often functionalized at specific positions to allow for subsequent substitution reactions.
    • Common starting materials include 6-chloropurine or 6-methylthio-purine derivatives.
  • Alkylation Reaction :

    • A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the purine nucleus, activating it for nucleophilic substitution.
    • The dimethylpyrrole is then introduced under controlled conditions, typically in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
  • Reaction Optimization :

    • The reaction temperature is maintained between 60–80°C to ensure efficient substitution without degradation of the reactants.
    • Monitoring via Thin Layer Chromatography (TLC) ensures completion of the reaction.
  • Purification :

    • The crude product is purified using techniques such as recrystallization from ethanol or column chromatography on silica gel.

Key Reaction Parameters

Parameter Typical Values
Solvent DMSO, acetonitrile
Base Sodium hydride, potassium carbonate
Temperature 60–80°C
Purification Method Recrystallization, chromatography

Industrial Production Methods

For large-scale synthesis, industrial methods focus on optimizing yield and purity using automated systems and continuous flow reactors.

Process Description

  • Continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.
  • Automated systems regulate reagent addition, temperature control, and product isolation.
  • Solvent recovery systems are integrated to minimize waste and reduce production costs.

Challenges in Industrial Production

  • Ensuring high purity levels for pharmaceutical applications.
  • Managing by-products and waste disposal effectively.

Alternative Synthetic Approaches

Several alternative methods have been explored for synthesizing purine derivatives similar to 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine:

Condensation Reactions

  • Condensation of purine derivatives with carbonyl compounds followed by reduction has been reported as an effective method for introducing pyrrole substituents.

Cyclization Techniques

  • Cyclization reactions involving sulfonyl chlorides can yield pyrrole-substituted purines with high specificity.

Three-Component Alkylation

  • A three-component alkylation approach using N-heterocycles has been demonstrated for similar compounds.

Reagents and Conditions

The following table summarizes common reagents and their roles in the synthesis of this compound:

Reaction Type Reagent/Condition Role
Alkylation Sodium hydride, potassium carbonate Base for activation
Substitution Dimethylpyrrole Nucleophile
Oxidation (optional) Hydrogen peroxide Converts methylthio group to sulfoxide or sulfone
Reduction Lithium aluminum hydride Reduces intermediates

Comparison with Similar Compounds

The preparation methods for related compounds provide insights into alternative strategies:

Compound Key Difference Preparation Method
9-(2,5-Dimethylpyrrol-1-yl)-6-(methylsulfonyl)-9H-purine Sulfonyl group instead of methylthio Oxidation of methylthio group
9-(2,5-Dimethylpyrrol-1-yl)-6-(methylamino)-9H-purine Methylamino group substitution Amination reactions

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural-Activity Trends :

  • Smaller C6 groups (e.g., SCH₃) favor membrane permeability.
  • Aromatic N9 substituents (e.g., dimethylpyrrole) enhance π-π stacking and metabolic stability.
  • Bulky or polar groups at either position can optimize target binding but may compromise pharmacokinetics.

Biological Activity

9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine is a purine derivative that has garnered attention due to its unique structural features, including a pyrrol moiety and a methylsulfanyl group. These modifications may enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5S, with a molecular weight of approximately 253.33 g/mol. The presence of both the dimethylpyrrol and methylsulfanyl groups is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC12H13N5S
Molecular Weight253.33 g/mol
Structural FeaturesPyrrol and Methylsulfanyl groups

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Compounds related to this purine derivative have shown significant antiviral properties, particularly against RNA viruses. The methylsulfanyl group may enhance interaction with viral enzymes.
  • Cytotoxicity : Studies have assessed the cytotoxic effects on various cancer cell lines. Initial screenings suggest that this compound does not exhibit significant cytotoxicity at concentrations up to 50 µM, indicating potential for therapeutic use without damaging healthy cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in nucleic acid metabolism. Preliminary results suggest moderate inhibition of certain kinases, which could be leveraged in cancer therapy or antiviral strategies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Screening : A study screened various purine derivatives for antiviral activity against specific RNA viruses. The results indicated that compounds structurally similar to this compound exhibited promising antiviral effects, particularly in inhibiting viral replication at low micromolar concentrations.
  • Cytotoxicity Assessment : In vitro tests on human cervical (HeLa) and lung (A549) carcinoma cells showed that while some derivatives caused cytotoxic effects, this compound remained non-toxic at concentrations up to 50 µM . This suggests a favorable safety profile for further development.
  • Enzyme Interaction Studies : Interaction studies revealed that the compound binds selectively to certain kinases involved in cell signaling pathways. This selectivity could be exploited for developing targeted therapies in oncology.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its potential biological activities. Comparative analysis with similar compounds has highlighted the importance of the methylsulfanyl group in enhancing lipophilicity and bioactivity.

Compound NameStructural FeaturesUnique Properties
6-Methylthio-9H-purineContains methylthio groupKnown for antiviral activity
2-Amino-6-methylpurineAmino group at position 2Exhibits strong enzyme inhibition
8-Amino-7-methylpurineAmino group at position 8Involved in nucleotide metabolism

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